(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid chemical properties
(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid chemical properties
An In-depth Technical Guide to (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic Acid
Abstract
(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is a non-canonical, chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a benzyl group at the α-position and a Boc-protected amine at the β-position, offers a valuable scaffold for creating peptidomimetics with enhanced proteolytic stability and controlled conformations. This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications. We present detailed, field-proven protocols for its use in synthesis, including Boc-deprotection and peptide coupling, and propose a representative synthetic route based on established methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.
Introduction: The Strategic Value of β-Amino Acid Scaffolds
The incorporation of non-natural amino acids is a cornerstone strategy in modern drug discovery, enabling the fine-tuning of a peptide's pharmacological profile. β-amino acids, distinguished by the one-carbon homologation of their backbone compared to their α-analogues, are particularly powerful tools. This structural modification imparts significant resistance to enzymatic degradation by proteases, a primary limitation of peptide-based therapeutics.
(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid belongs to this pivotal class of molecules. The presence of the benzyl side chain provides a hydrophobic character that can be crucial for modulating peptide-protein interactions and membrane permeability.[1] The tert-butyloxycarbonyl (Boc) protecting group on the β-amino function is a robust, acid-labile group, making the compound ideally suited for both solution-phase and solid-phase peptide synthesis (SPPS).[1] This guide serves as a technical resource for the effective utilization of this compound.
Physicochemical and Structural Properties
Accurate characterization is fundamental to the successful application of any chemical reagent. The key identifiers and known physical properties of (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid are summarized below. It should be noted that while the compound is commercially available, much of the specific quantitative data is aggregated from supplier databases rather than primary peer-reviewed literature and should be verified experimentally.
Structural and Chemical Identifiers
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | [2][3] |
| CAS Number | 189619-55-4 | [1][2][3][4] |
| Molecular Formula | C₁₅H₂₁NO₄ | [1][2][3][5] |
| Molecular Weight | 279.33 g/mol | [1][2][6] |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C(=O)O |
Physical Properties
| Property | Value | Notes | Source(s) |
| Appearance | Solid | Typically a white to off-white powder. | [4] |
| Melting Point | 94-102 °C | This value is reported by some suppliers but may be a range or prediction. Other sources state data is not available. | [1] |
| Boiling Point | 441.3 ± 38.0 °C | Predicted value. | [1] |
| Solubility | Data Not Available | Expected to be soluble in organic solvents like DMF, DCM, and alcohols. Solubility in aqueous solutions is likely pH-dependent. | |
| Optical Rotation | Data Not Available | Specific rotation ([α]D) has not been reported in publicly available literature. |
Chemical Reactivity and Stability
The reactivity of this molecule is governed by its three primary functional groups: the Boc-protected amine, the carboxylic acid, and the benzyl side chain. The Boc group is the most chemically sensitive of these, defining the compound's primary application as a protected building block.
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Boc Group (Acid Lability): The tert-butoxycarbonyl group is the defining feature for its role in synthesis. It is exceptionally stable under neutral, basic, and nucleophilic conditions, providing orthogonal protection in the presence of base-labile groups like Fmoc.[7] However, it is readily cleaved under mild anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA), to liberate the free amine.[8] The mechanism involves protonation followed by fragmentation into a stable tert-butyl cation, isobutene, and carbon dioxide.
-
Carboxylic Acid Group: The carboxyl moiety is a handle for standard transformations. It can be activated for amide bond formation (peptide coupling), reduced to an alcohol, or converted to an ester. Standard coupling reagents such as HBTU, HATU, or carbodiimides (e.g., DCC, EDC) are effective for activating the carboxyl group for reaction with a nucleophilic amine.
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Stability: The compound is generally stable under standard storage conditions (cool, dry, inert atmosphere).[4] It is considered hygroscopic and should be stored accordingly.[4] The Boc group's stability is compromised by strong acids. The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4]
Synthesis and Purification
While (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is commercially available, understanding its synthesis provides valuable context. As no specific peer-reviewed synthesis is available for this exact molecule, a representative protocol is proposed based on well-established methods for preparing β-amino acids, specifically the Arndt-Eistert homologation of a protected α-amino acid.
Representative Synthetic Pathway: Arndt-Eistert Homologation
This pathway illustrates a plausible method starting from the readily available N-Boc-L-phenylalanine. This method extends the carbon chain by one methylene unit between the carboxyl and α-carbon, transforming an α-amino acid into a β-amino acid structure.
Caption: Representative Arndt-Eistert homologation workflow.
Causality: This multi-step process is a classic method for carbon chain homologation of carboxylic acids.
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Acid Chloride Formation: The carboxylic acid is activated by conversion to a more reactive acid chloride.
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Diazoketone Formation: The acid chloride reacts with diazomethane to form a diazoketone intermediate.
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Wolff Rearrangement: The key step involves the expulsion of N₂ gas and rearrangement to form a ketene. This is typically promoted by a silver catalyst, heat, or photolysis.
-
Nucleophilic Trapping: The highly reactive ketene is trapped by a nucleophile, such as water or an alcohol, to form the homologated carboxylic acid or ester.
-
Hydrolysis: If an ester is formed, a final saponification step yields the target β-amino acid.
Disclaimer: This is a representative pathway. The use of diazomethane requires specialized equipment and extreme caution due to its toxicity and explosive nature.[9]
Purification
Purification would typically be achieved via silica gel column chromatography to isolate the ester intermediate, followed by recrystallization or further chromatography of the final carboxylic acid product after hydrolysis and acidic workup.
Experimental Protocols and Workflows
The primary utility of this compound is as a building block in peptide synthesis. The following protocols are foundational for its application.
Protocol 1: Boc Group Deprotection
This protocol describes the standard procedure for removing the Boc protecting group to expose the free β-amino group for subsequent coupling.
Materials:
-
(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid derivative (e.g., resin-bound or as an ester)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
DCM for washing
-
10% Diisopropylethylamine (DIPEA) in DCM (for neutralization)
-
Nitrogen or Argon source
Procedure:
-
Preparation: Suspend the Boc-protected substrate in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask under an inert atmosphere.
-
TFA Addition: Cool the mixture to 0 °C using an ice bath. Slowly add an equal volume of TFA to the DCM solution (creating a 50% TFA/DCM v/v solution).
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the TFA and DCM.
-
Neutralization (if proceeding to coupling):
-
For solid-phase synthesis, wash the resin thoroughly with DCM (3x). Neutralize the resulting ammonium salt with 10% DIPEA in DCM for 10 minutes, then wash again with DCM (3x).
-
For solution-phase, the resulting TFA salt can be used directly or neutralized by careful addition of a base like DIPEA or by aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction.
-
Caption: Standard workflow for Boc deprotection using TFA.
Protocol 2: Peptide Coupling
This protocol outlines the coupling of (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid to a free amine (e.g., an amino acid ester or a resin-bound amine) using HBTU as the coupling agent.
Materials:
-
(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid (1.2 equivalents)
-
Amino component (e.g., H-Gly-OMe·HCl) (1.0 equivalent)
-
HBTU (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon source
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid and HBTU in anhydrous DMF.
-
Activation: Add DIPEA to the solution and stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.
-
Coupling: In a separate flask, dissolve the amino component and add DIPEA (to neutralize the HCl salt if present). Add the activated acid solution to the amine solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for a standard HBTU-mediated peptide coupling reaction.
Safety and Handling
As a laboratory chemical, (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid requires careful handling.
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Hazard Classification: Harmful if swallowed. May cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Use only in a well-ventilated area or under a chemical fume hood.[4]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is hygroscopic; storage under an inert gas is recommended.[4]
-
Incompatible Materials: Strong acids, strong bases, strong oxidizing agents.[4]
Conclusion
(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is a strategically important building block for the synthesis of advanced peptidomimetics. Its β-amino acid backbone provides inherent resistance to proteolysis, while the α-benzyl group allows for the introduction of key hydrophobic interactions. The well-behaved and synthetically versatile Boc protecting group enables its seamless integration into established peptide synthesis workflows. By understanding its core chemical properties and employing the robust protocols outlined in this guide, researchers can effectively harness this compound to advance the design and development of novel peptide-based therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
P&S Chemicals. (n.d.). Product information, (S)-2-Benzyl-3-(tert-butoxycarbonylamino)propanoic acid. [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]
Sources
- 1. Buy 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid | 26250-90-8 [smolecule.com]
- 2. scbt.com [scbt.com]
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- 4. synquestlabs.com [synquestlabs.com]
- 5. (S)-2-BENZYL-3-TERT-BUTOXYCARBONYLAMINO-PROPIONIC ACID CAS#: [m.chemicalbook.com]
- 6. 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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